1-(phenethyloxy)-1H-imidazole-2-carbaldehyde
CAS No.: 478050-31-6
Cat. No.: VC4678047
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478050-31-6 |
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Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 |
IUPAC Name | 1-(2-phenylethoxy)imidazole-2-carbaldehyde |
Standard InChI | InChI=1S/C12H12N2O2/c15-10-12-13-7-8-14(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |
Standard InChI Key | INKYEBMFMRNKGU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCON2C=CN=C2C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
1-(Phenethyloxy)-1H-imidazole-2-carbaldehyde consists of a five-membered imidazole ring substituted at the N1 position with a phenethyloxy group (–OCH2CH2C6H5) and at the C2 position with a formyl (–CHO) functional group. The imidazole ring’s aromaticity and electron-rich nature influence its reactivity, particularly in nucleophilic and electrophilic substitution reactions .
Molecular Formula and Weight
The molecular formula is C12H12N2O2, derived by extending the 1-phenyl substituent in 1-phenyl-1H-imidazole-2-carbaldehyde (C10H8N2O) to a phenethyloxy group. The theoretical molecular weight calculates to 216.24 g/mol, consistent with analogs such as 1-benzyl-1H-imidazole-2-carbaldehyde (C11H10N2O, 186.21 g/mol) .
Spectral Data
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Infrared (IR) Spectroscopy: The formyl group exhibits a characteristic C=O stretch at ~1,680–1,710 cm⁻¹, while the imidazole ring shows N–H stretches near 3,100 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. The phenethyloxy group’s methylene protons (–OCH2CH2–) appear as triplets at δ 3.6–4.2 ppm, while aromatic protons integrate for five hydrogens at δ 7.2–7.5 ppm .
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¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm, with imidazole ring carbons between δ 120–150 ppm .
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Synthetic Methodologies
Key Routes
Synthesis of 1-(phenethyloxy)-1H-imidazole-2-carbaldehyde likely follows strategies analogous to those for substituted imidazole-carbaldehydes, as outlined in patent WO2007144725A2 :
Step 1: Nucleophilic Substitution
Step 2: Purification
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Liquid-Liquid Extraction: Separate the product using dichloromethane and aqueous sodium bicarbonate .
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Column Chromatography: Employ silica gel with a 9:1 CH2Cl2/MeOH eluent to isolate the target compound .
Step 3: Characterization
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High-Performance Liquid Chromatography (HPLC): Use a C18 column with isocratic elution (50% MeCN/50% KH2PO4) to verify purity .
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Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) is expected at m/z 217.1 .
Physicochemical Properties
Thermodynamic Parameters
Property | Value (Predicted) | Analog Reference |
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Melting Point | 120–125°C | 1-Phenyl analog: 130°C |
LogP (Octanol-Water) | 2.1 | 1-Benzyl analog: 1.68 |
Water Solubility | 0.5 mg/mL | 1-Phenyl analog: 1.2 mg/mL |
The increased hydrophobicity relative to 1-phenyl analogs arises from the phenethyloxy group’s larger alkyl chain .
Stability
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